molecular formula C29H36N4O4S2 B1221600 Didansylcadaverine CAS No. 55521-24-9

Didansylcadaverine

Cat. No. B1221600
CAS RN: 55521-24-9
M. Wt: 568.8 g/mol
InChI Key: USJKPOZTSFSPTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Didansylcadaverine and related compounds involves several chemical techniques. For instance, the preparation of N,N-Didansyl-4,13-diaza-18-crown-6, a related macrocycle, is characterized by the sensitivity of its dansyl sidearms' fluorescence emission to the environment. This property has been utilized to probe the interior of a phospholipid bilayer, although challenges in binding strength and membrane transport were noted, shedding light on the complexities of synthesizing Didansylcadaverine-related compounds (Meadows et al., 1999).

Molecular Structure Analysis

The molecular structure of Didansylcadaverine and its analogs is crucial for understanding their chemical behavior. The solid-state structure of N,N-Didansyl-4,13-diaza-18-crown-6, for example, provides insights into the poor binding capabilities of this compound class, highlighting the significance of molecular structure in their synthesis and application potential (Meadows et al., 1999).

Chemical Reactions and Properties

Didansylcadaverine undergoes various chemical reactions, revealing its versatile chemical properties. Studies on improving the specificity against bacterial thymidylate synthases through N-dansyl modulation of didansyltyrosine demonstrate the compound's potential in synthesizing inhibitors with high specificity. Such research shows the chemical reactivity and potential application of Didansylcadaverine derivatives in medicinal chemistry (Tondi et al., 2005).

Physical Properties Analysis

The physical properties of Didansylcadaverine-related compounds, such as fluorescence sensitivity and environment-dependent emission characteristics, are essential for their application in probing biological environments. The analysis of these properties provides insights into the interactions between these compounds and their surroundings, offering valuable information for their use in scientific research (Meadows et al., 1999).

Chemical Properties Analysis

The chemical properties of Didansylcadaverine, such as its reactivity, binding capabilities, and sensitivity to environmental changes, are central to its utility in research and applications. The study on N,N-Didansyl-4,13-diaza-18-crown-6 illustrates the compound's low cation binding strength and its ineffectiveness in Na+ transport through membranes, indicating the complex interplay of structural and chemical properties that influence the functionality of Didansylcadaverine derivatives (Meadows et al., 1999).

Scientific Research Applications

Inhibition of Hormone Internalization

Didansylcadaverine has been found to inhibit the internalization of hormones like epidermal growth factor (EGF) in cells. For instance, Haigler et al. (1980) demonstrated that dansylcadaverine could inhibit the internalization of EGF in BALB 3T3 cells, resulting in the majority of the cell-bound hormone remaining on the cell surface. This suggests a potential role for didansylcadaverine in modulating hormone-receptor interactions and cellular uptake processes (Haigler et al., 1980).

Impact on Insulin Action in Hepatocytes

Didansylcadaverine has been studied for its effects on insulin action in isolated rat hepatocytes. Peavy et al. (1984) found that it blocked certain actions of insulin, like the inhibitory effect on hepatic protein degradation and stimulation of alanine uptake, without affecting others. This selective impact implies that didansylcadaverine can influence insulin processing and post-receptor events in hepatocytes, which could have implications for understanding insulin resistance and diabetes treatment (Peavy et al., 1984).

Interaction with Cellular Enzymes

The interaction of didansylcadaverine with cellular enzymes has been of interest. Sundan et al. (1983) discovered that didansylcadaverine prevents the calmodulin-dependent stimulation of cyclic nucleotide phosphodiesterase, an enzyme involved in signal transduction. This finding highlights the potential of didansylcadaverine to modulate cellular signaling pathways (Sundan et al., 1983).

Role in Transamidating Activities

The dansyl hapten in dansylcadaverine has been used in studies to measure the incorporation of monoamines into proteins by transamidating enzymes like factor XIIIa and transglutaminases. Velasco et al. (1988) utilized an ELISA procedure to study this, showing a potential application of didansylcadaverine in enzyme activity assays and protein modification research (Velasco et al., 1988).

Modulation of Phospholipid Metabolism

Didansylcadaverine has been shown to perturb phospholipid metabolism in various cells, including rabbit neutrophils. Mato et al. (1983) found that it affects processes like phosphatidylcholine synthesis and chemotaxis, indicating its potential utility in studying cell membrane dynamics and signaling (Mato et al., 1983).

Safety And Hazards

Didansylcadaverine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It is recommended to wash skin thoroughly after handling .

Future Directions

The future directions of Didansylcadaverine research are vast. It is being used in proteomics research , and its role in various biological activities is being explored .

properties

IUPAC Name

5-(dimethylamino)-N-[5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4S2/c1-32(2)26-16-8-14-24-22(26)12-10-18-28(24)38(34,35)30-20-6-5-7-21-31-39(36,37)29-19-11-13-23-25(29)15-9-17-27(23)33(3)4/h8-19,30-31H,5-7,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJKPOZTSFSPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204094
Record name Didansylcadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didansylcadaverine

CAS RN

55521-24-9
Record name Didansylcadaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055521249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didansylcadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
L Hawel, RR Tjandrawinata, GH Fukumoto… - Journal of Biological …, 1994 - ASBMB
… Full scan mass spectra showed that the unknown compound had equivalent ion formation processes as did the didansylcadaverine standard: rnlz 569 and 591 for the (M + H)’ and (M + …
Number of citations: 30 www.jbc.org
G De Boccardo, D Drayer, AL Rubin… - Clinical and …, 1985 - ncbi.nlm.nih.gov
The present study examined the effect of two drugs, which contain either an aromatic amine or hydrazine moiety and are known to induce lupus like syndromes in man (procainamide …
Number of citations: 7 www.ncbi.nlm.nih.gov
ML Fink, YY Shao, GJ Kersh - Analytical biochemistry, 1992 - Elsevier
… from substrates on a reversed-phase, C-18 column, using an isocratic elution solvent consisting of 50% methanol in water, and is detected fluorometrically with didansylcadaverine as …
Number of citations: 23 www.sciencedirect.com
RKB Brobey, L Soong - Experimental parasitology, 2006 - Elsevier
… proliferation was supported by findings that standard inhibitors of TGase [eg, monodansylcadaverine (MDC), cystamine (CS), and iodoacetamide (IodoA)], but not …
Number of citations: 4 www.sciencedirect.com
JY Wang, MJ Viar, LR Johnson - Gastroenterology, 1993 - Elsevier
… or didansylcadaverine were approximately … NaCl for 4 hours without dansylcadaverine or didansylcadaverine … Effects of dansylcadaverine and didansylcadaverine on gastric mucosal …
Number of citations: 24 www.sciencedirect.com
D Holowka, T Wensel, B Baird - Biochemistry, 1990 - ACS Publications
… Intermolecular cross-linking by a short bivalent ligand, 7V,A-didansylcadaverine, results in complete loss of this segmental motion.Solubilization of monomeric IgE-receptor complexes …
Number of citations: 34 pubs.acs.org
Y Phonphok - 1989 - elibrary.ru
… Didansylcadaverine altered the morphology of the target cells but also appeared to inhibit fusion. Amantadine inhibited cell-cell fusion but other studies showed it ineffective at blocking …
Number of citations: 0 elibrary.ru
JY Wang, LR Johnson - American Journal of Physiology …, 1992 - journals.physiology.org
We have recently demonstrated that polyamines are absolutely required for gastric and duodenal mucosal repair after stress. Polyamines act as substrates for transglutaminase and …
Number of citations: 40 journals.physiology.org
R Chandrashekar, K Mehta - Parasitology today, 2000 - cell.com
… Under similar conditions, didansylcadaverine (DDC), a structurally related inactive analogue of MDC that lacks the primary amine group essential for protein crosslinking, had only a …
Number of citations: 26 www.cell.com
ES Albone, GC Perry - Journal of Chemical Ecology, 1976 - Springer
… In this case, mass spectrometry yielded a strong N,N'-didansylcadaverine spectrum, re~e; 569 (9.7), 568 (M § 25.7), 250 (8.6), 172 (14.5), 171 (100), 170 (59.7), 169 (51.4), 168 (29.8), …
Number of citations: 132 link.springer.com

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